molecular formula C7H8N2O3 B3371215 Methyl 5-methoxypyrimidine-4-carboxylate CAS No. 64224-66-4

Methyl 5-methoxypyrimidine-4-carboxylate

Cat. No. B3371215
CAS RN: 64224-66-4
M. Wt: 168.15 g/mol
InChI Key: QTGDXFWKBOFFPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 5-methoxypyrimidine-4-carboxylate”, pyrimidine derivatives have been synthesized and studied for their neuroprotective and anti-neuroinflammatory properties . The synthesis involved designing and characterizing a series of novel triazole-pyrimidine-based compounds .

Scientific Research Applications

1. Crystal and Molecular Structures

Methyl 5-methoxypyrimidine-4-carboxylate has been examined for its crystal and molecular structures. This compound was identified as a side product during the synthesis of an antitubercular agent, revealing its potential significance in medicinal chemistry research (Richter et al., 2023).

2. Chemical Rearrangements

Research into the thermal rearrangement of methoxypyrimidines, including methyl 5-methoxypyrimidine-4-carboxylate, has shown interesting results. This study provides insights into the chemical behavior of this compound under certain conditions, which is valuable for organic synthesis (Brown & Lee, 1970).

3. Relay Catalytic Synthesis

A study demonstrated the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, involving 5-methoxypyrimidines. This highlights its utility in creating complex organic molecules (Galenko et al., 2015).

4. Antiviral Activity

Methyl 5-methoxypyrimidine-4-carboxylate derivatives have been explored for their antiviral properties. Certain derivatives demonstrated significant inhibitory activity against retroviruses, indicating its potential in antiviral drug development (Hocková et al., 2003).

5. Isotope Labeling

This compound has been used in the synthesis of labeled derivatives for research purposes. The ability to label it efficiently aids in tracking and studying its behavior in various chemical and biological systems (Murthy & Ullas, 2009).

6. Synthesis of Novel Compounds

Studies have demonstrated the synthesis of novel compounds starting from methyl 5-methoxypyrimidine-4-carboxylate or its derivatives. This includes the creation of compounds with potential receptor antagonist properties (Hirokawa et al., 2000).

properties

IUPAC Name

methyl 5-methoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-5-3-8-4-9-6(5)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDXFWKBOFFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276773
Record name Methyl 5-methoxy-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxypyrimidine-4-carboxylate

CAS RN

64224-66-4
Record name Methyl 5-methoxy-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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